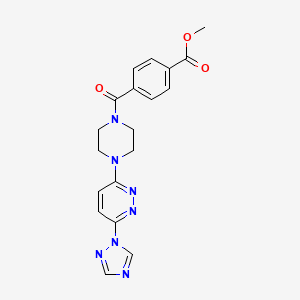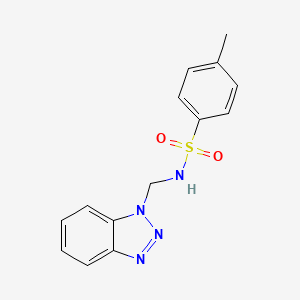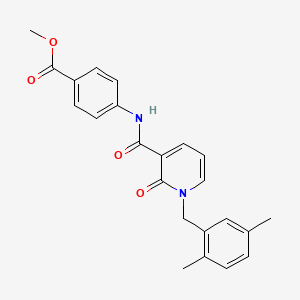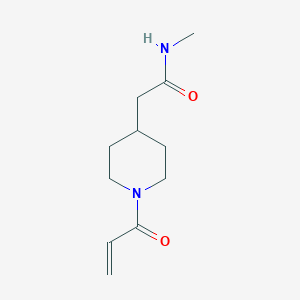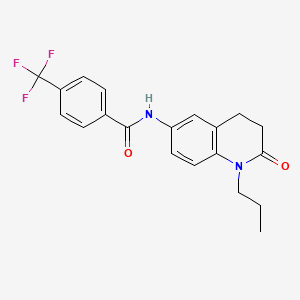![molecular formula C22H20F2N2O2 B2841600 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea CAS No. 1448028-66-7](/img/structure/B2841600.png)
1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a urea derivative, which includes a biphenyl group and a difluorophenyl group . Urea, also known as carbamide, is a compound produced by protein metabolism and is found abundantly in mammalian urine . Biphenyl is a type of aromatic hydrocarbon with two phenyl rings . Difluorophenyl is a phenyl group substituted with two fluorine atoms .
Applications De Recherche Scientifique
Neuropeptide Y5 Receptor Antagonists
Research into trisubstituted phenyl urea derivatives, including compounds similar in structure to 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea, has led to the identification of potent neuropeptide Y5 (NPY5) receptor antagonists. These compounds have been optimized for in vitro potency, showing IC(50)s less than 0.1 nM at the NPY5 receptor, and acting as antagonists in cellular assays. This indicates potential applications in therapeutic treatments targeting conditions related to the NPY5 receptor, such as obesity and anxiety disorders (Fotsch et al., 2001).
Corrosion Inhibition
Compounds structurally related to the urea compound have been investigated for their ability to inhibit mild steel corrosion in acidic solutions. The study of urea derivatives in 1 M hydrochloric acid solution has shown good performance as corrosion inhibitors, indicating potential industrial applications in metal preservation and maintenance (Bahrami & Hosseini, 2012).
Anti-Cancer Agents
Symmetrical and non-symmetrical N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, inhibiting cancer cell proliferation. These findings suggest their potential as leads for the development of potent, non-toxic, and target-specific anti-cancer agents. The optimization process aimed to improve solubility while preserving biological activity highlights the importance of chemical structure modification in drug development (Denoyelle et al., 2012).
Urea-Fluoride Interaction
The interaction between urea and fluoride ions has been studied, revealing mechanisms of hydrogen bonding and proton transfer. This research provides insights into the chemical behavior of urea compounds in the presence of fluoride, which could be relevant in designing fluoride-responsive materials or sensors (Boiocchi et al., 2004).
PI3 Kinase Inhibitor Metabolite Synthesis
Studies on the synthesis of active metabolites of potent PI3 kinase inhibitors, including urea derivatives, have contributed to understanding the metabolic pathways and potential therapeutic applications of these compounds. This research underscores the importance of stereochemistry and metabolic transformation in drug design and pharmacological efficacy (Chen et al., 2010).
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-hydroxy-2-(4-phenylphenyl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O2/c1-22(28,14-25-21(27)26-20-18(23)8-5-9-19(20)24)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-13,28H,14H2,1H3,(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKWPUBGLRVEPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=C(C=CC=C1F)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-fluorobenzamide](/img/structure/B2841518.png)
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2841521.png)
![N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B2841525.png)
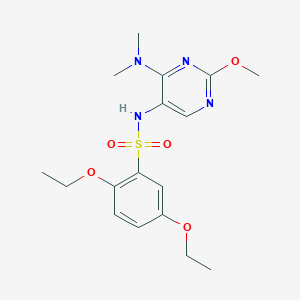
![2-(2-chlorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2841528.png)
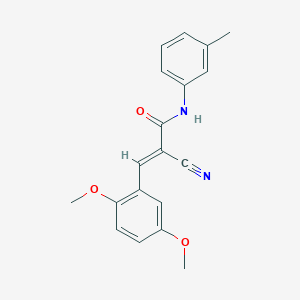
![(2R)-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid](/img/structure/B2841531.png)
